molecular formula C7H15NO B1461948 3-(Ethoxymethyl)pyrrolidine CAS No. 946727-50-0

3-(Ethoxymethyl)pyrrolidine

Cat. No. B1461948
CAS RN: 946727-50-0
M. Wt: 129.2 g/mol
InChI Key: CLFFPDBFVAWYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxymethyl)pyrrolidine is a chemical compound with the molecular formula C₇H₁₅NO . It is a pyrrolidine derivative that contains an ethoxymethyl group attached to the nitrogen atom. The compound is a liquid at room temperature and is commonly used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of This compound involves the reaction of pyrrolidine with an ethylating agent, typically ethyl bromide or ethyl iodide. The reaction proceeds under mild conditions and yields the desired product. The ethoxymethyl group is introduced onto the nitrogen atom, resulting in the formation of the compound .


Chemical Reactions Analysis

This compound can participate in various chemical reactions typical of pyrrolidine derivatives. These include nucleophilic substitution, oxidation, and reduction reactions. Additionally, it can serve as a building block for the synthesis of more complex molecules .

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings, including its derivatives, are foundational in medicinal chemistry for developing treatments for human diseases. Their saturated scaffold offers stereochemical diversity and 3D structural advantages due to sp3-hybridization and pseudorotation phenomena. These features enable efficient exploration of pharmacophore space, contributing significantly to drug candidates' biological profiles. The synthesis strategies and biological activities of pyrrolidine derivatives highlight their versatility and potential in designing new compounds with varied biological effects (Li Petri et al., 2021).

Pyrrolizidine Alkaloids and Biological Diversity

Although not directly related to 3-(Ethoxymethyl)pyrrolidine, pyrrolizidine alkaloids are an important class of natural products derived from plants, including their role in defense mechanisms against herbivores. The biosynthesis, diversity, and evolution of these compounds in the Senecioneae tribe illustrate the complex interaction between chemical structure and biological function. This research underscores the significance of pyrrolizidine structures in natural products chemistry and their potential applications in understanding plant biology and developing new bioactive compounds (Langel, Ober, & Pelser, 2011).

Matrix Metalloproteinase Inhibitors

The utility of pyrrolidine scaffolds extends into the design of matrix metalloproteinase (MMP) inhibitors. Pyrrolidine-based compounds have demonstrated efficacy in inhibiting MMPs, enzymes implicated in various pathological processes. These inhibitors, derived from the pyrrolidine scaffold, have shown promising activity in preclinical models, pointing towards potential therapeutic applications in treating diseases such as cancer and fibrosis (Cheng, Wang, Fang, & Xu, 2008).

Mechanism of Action

Safety and Hazards

  • Safety Data Sheet : Link

Future Directions

Research on 3-(Ethoxymethyl)pyrrolidine continues to explore its applications in drug discovery, catalysis, and materials science. Further investigations into its reactivity, stability, and biological properties will guide future developments .

: Sigma-Aldrich: this compound : PubChem: this compound : Enamine Store: this compound MSDS : BLDPharm: this compound : PubChem: this compound

Biochemical Analysis

Biochemical Properties

3-(Ethoxymethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, derivatives of pyrrolidine have shown potential antitumor activity by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with histone deacetylases (HDACs), leading to changes in gene expression by altering the acetylation status of histones . This interaction can result in the activation or repression of target genes, thereby influencing cellular processes such as differentiation, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, it may be transported into cells via specific amino acid transporters and distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it interacts with nuclear proteins and influences gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism.

properties

IUPAC Name

3-(ethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFFPDBFVAWYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethoxymethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(Ethoxymethyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
3-(Ethoxymethyl)pyrrolidine
Reactant of Route 4
3-(Ethoxymethyl)pyrrolidine
Reactant of Route 5
3-(Ethoxymethyl)pyrrolidine
Reactant of Route 6
3-(Ethoxymethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.